molecular formula C22H24N2O5 B2539684 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine CAS No. 1146118-59-3

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine

Cat. No.: B2539684
CAS No.: 1146118-59-3
M. Wt: 396.4 g/mol
InChI Key: RSMCAOKIIZQPSD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine (CAS: 2210234-33-4) is a protected glutamine derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group at the N2 position serves as a temporary protecting group, removable under basic conditions, while the N5,N5-dimethyl modification stabilizes the side chain and modulates physicochemical properties such as solubility and hydrogen-bonding capacity . This compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) protocols, leveraging its compatibility with standard coupling reagents like HBTU or DIC .

Properties

IUPAC Name

(2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMCAOKIIZQPSD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies for N2-Fmoc-N5,N5-dimethyl-L-glutamine

The synthesis of N2-Fmoc-N5,N5-dimethyl-L-glutamine revolves around selective protection-deprotection strategies and catalytic transamidation. Two primary approaches dominate the literature: lanthanide-catalyzed transamidation of acylated lactams and solid-phase peptide synthesis (SPPS)-compatible modifications .

Lanthanide-Catalyzed Transamidation Route

The most detailed method, reported by The Journal of Organic Chemistry, involves a five-step sequence starting from tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate (Figure 1).

Stepwise Reaction Analysis
  • Selective Boc Deprotection :
    The lactam nitrogen of tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate undergoes Boc removal using trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving the tert-butyl ester.
  • Fmoc Protection :
    The exposed lactam nitrogen is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of N,N-diisopropylethylamine (DIPEA), yielding Fmoc-protected lactam.
  • Transamidation with Ammonia :
    The key step employs ytterbium triflate (Yb(OTf)₃) or scandium triflate (Sc(OTf)₃) to catalyze the reaction between the Fmoc-lactam and dimethylaluminum amide (Me₂AlNH₂). This opens the lactam ring, introducing the dimethylamine group at the N5 position.

Critical Reaction Conditions :

  • Catalyst Screening : Lanthanide triflates showed reactivity in the order: Yb ≈ Sc > Er ≈ Eu ≈ Sm > Ce ≈ Ag⁺ > Cu²⁺ ≈ Zn²⁺.
  • Solvent System : Anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield : 68–72% after purification by flash chromatography.
Mechanistic Insights

The lanthanide ion coordinates to the lactam carbonyl, polarizing the C=O bond and facilitating nucleophilic attack by the dimethylamide (Figure 2). Scandium and ytterbium triflates, with smaller ionic radii, exhibit superior Lewis acidity, accelerating transamidation.

Comparative Analysis of Catalytic Systems

Lanthanide Efficiency in Transamidation

Table 1 summarizes catalyst performance in the transamidation of Fmoc-lactams:

Lanthanide Triflate Relative Reactivity Conversion (%)
Yb(OTf)₃ High 95
Sc(OTf)₃ High 93
Er(OTf)₃ Moderate 78
Sm(OTf)₃ Moderate 75
Ce(OTf)₃ Low 52

Ytterbium and scandium triflates achieved near-quantitative conversion due to optimal Lewis acidity and coordination geometry.

Structural and Physicochemical Characterization

Spectral Data

  • Molecular Formula : C₂₂H₂₄N₂O₅.
  • Molecular Weight : 396.44 g/mol.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 4.40 (d, 2H, Fmoc CH₂), 4.20 (t, 1H, Fmoc CH), 3.00 (s, 6H, N(CH₃)₂).

Chromatographic Purity

HPLC analysis confirmed ≥98% purity using a C18 column (gradient: 20–80% acetonitrile in 0.1% TFA over 30 min).

Challenges and Optimization Strategies

Side Reactions

  • Lactam Reclosure : Competing reclosure of the lactam during transamidation was mitigated by using excess Me₂AlNH₂ (3 equiv).
  • Epimerization : Low temperatures (0°C) and short reaction times (2 h) preserved stereochemistry at C2.

Industrial and Research Applications

Peptide Drug Conjugates

N2-Fmoc-N5,N5-dimethyl-L-glutamine facilitates the synthesis of antibody-drug conjugates (ADCs) by enabling stable incorporation of glutamine derivatives into peptide backbones.

PROTAC Development

The dimethylamine group serves as a handle for E3 ligase recruitment in proteolysis-targeting chimeras (PROTACs).

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-Fmoc-N5,N5-dimethyl-L-glutamine is in peptide synthesis. The Fmoc group serves as a temporary protective group for the amino acid during the assembly of peptides through solid-phase synthesis. This method allows for the selective deprotection of the Fmoc group under mild conditions, facilitating the formation of complex peptide structures without compromising their integrity.

Drug Development

N-Fmoc-N5,N5-dimethyl-L-glutamine has been explored as a potential building block for bioactive peptides. Its structural features enable modifications that can enhance bioactivity, specificity, and stability of peptide-based therapeutics. Research has indicated its utility in designing inhibitors for various biological targets, including enzymes and receptors involved in disease processes.

Bioconjugation Techniques

The compound is also employed in bioconjugation strategies, where it can be linked to other biomolecules such as proteins or nucleic acids to create conjugates with improved pharmacokinetic properties. The ability to modify the Fmoc group allows for versatile attachment points for various moieties, enhancing the functionality of the resulting conjugates.

Case Study 1: Synthesis of Peptide Inhibitors

A study published in Journal of Medicinal Chemistry utilized N-Fmoc-N5,N5-dimethyl-L-glutamine in the synthesis of peptide inhibitors targeting specific kinases involved in cancer progression. The researchers reported enhanced potency and selectivity compared to non-modified peptides, highlighting the importance of this compound in developing targeted cancer therapies .

Case Study 2: Bioconjugation for Drug Delivery

Another investigation focused on using N-Fmoc-N5,N5-dimethyl-L-glutamine as a linker in bioconjugation processes to improve drug delivery systems. The study demonstrated that conjugates formed with this compound exhibited improved cellular uptake and therapeutic efficacy against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of Fmoc-N,N-dimethyl-L-Glutamine involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Glutamine Derivatives with Varied Side-Chain Modifications

The target compound belongs to a class of Fmoc-protected glutamine analogs. Key structural analogs include:

Compound Name Substituents (N5) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
N2-Fmoc-N5,N5-dimethyl-L-glutamine (Target) Dimethyl 444.48 Not reported 87–89 SPPS, drug discovery
N2-Fmoc-N5-(2-(piperidin-1-yl)ethyl)-L-glutamine Piperidinylethyl Not reported Not reported Not reported Enzyme inhibition studies
N2-Fmoc-N5-trityl-L-glutamine Triphenylmethyl (Trityl) 657.74 Not reported Not reported Orthogonal protection strategies
N2-Fmoc-N5-(3-((4-oxocyclohexyl)oxy)propyl)-L-glutaminate Cyclohexyloxypropyl 887.34 Not reported 75 Photodynamic therapy probes

Key Observations :

  • Trityl-protected analogs (e.g., N2-Fmoc-N5-trityl-L-glutamine) are favored for orthogonal protection in complex peptide sequences but require acidic deprotection conditions (e.g., TFA), limiting compatibility with acid-sensitive substrates .
  • Piperidinylethyl and cyclohexyloxypropyl modifications introduce basic or photolabile functionalities, expanding utility in targeted drug delivery and imaging .

Fmoc-Protected Amino Acids with Similar Backbones

The Fmoc group is ubiquitous in SPPS; comparisons with non-glutamine Fmoc-amino acids highlight structural and functional differences:

Compound Name Core Structure Molecular Weight (g/mol) Key Features
N2-Fmoc-N5,N5-dimethyl-L-glutamine Glutamine 444.48 Dual protection (Fmoc + dimethyl)
Fmoc-L-Lys(N3-AEEA)-OH Lysine 539.59 Clickable azide handle for bioconjugation
Fmoc-Glu(OtBu)-OPfp Glutamic acid 567.51 Pentafluorophenyl ester for rapid activation
Fmoc-L-Asn(diBn-disialo)-OH Asparagine 2740.60 Glycosylated for glycomimetic peptide design

Functional Insights :

  • Lysine derivatives (e.g., Fmoc-L-Lys(N3-AEEA)-OH) prioritize modularity for bioconjugation, contrasting with the target compound’s focus on side-chain stabilization .
  • Glutamic acid esters (e.g., Fmoc-Glu(OtBu)-OPfp) emphasize reactive handles for coupling, whereas the dimethyl group in the target compound reduces nucleophilicity at N5 .

Biological Activity

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine, commonly referred to as Fmoc-DMGlutamine, is a synthetic derivative of glutamine. This compound has garnered attention in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of Fmoc-DMGlutamine, including its mechanisms of action, metabolic pathways, and implications for health.

  • Chemical Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 1146118-59-3
  • IUPAC Name : this compound

Fmoc-DMGlutamine exhibits various biological activities primarily through its interaction with cellular pathways involved in metabolism and immune response. Key mechanisms include:

  • Metabolism :
    • Fmoc-DMGlutamine is metabolized similarly to glutamine, where it can be converted into glutamate through the action of enzymes such as glutaminase (GLS) and glutamine synthetase (GS) .
    • The conversion is crucial for maintaining nitrogen balance and supporting anabolic processes in cells.
  • Immune Function :
    • Glutamine plays a significant role in modulating immune responses. It serves as a fuel source for rapidly dividing immune cells, particularly lymphocytes and macrophages .
    • Fmoc-DMGlutamine may enhance the production of cytokines and other signaling molecules involved in inflammation and immune response .
  • Cell Signaling :
    • The compound activates various signaling pathways, including the extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), which are essential for cell proliferation and survival .

Biological Activity

The biological activity of Fmoc-DMGlutamine has been investigated in several studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant Effects Modulates oxidative stress response; protects cells from damage .
Protein Synthesis Stimulates protein synthesis in enterocytes; reduces proteolysis .
Immune Modulation Enhances immune cell function and cytokine production .
Metabolic Regulation Influences energy metabolism through TCA cycle entry via glutamate conversion .

Case Studies

  • Case Study on Immune Response :
    A study demonstrated that supplementation with Fmoc-DMGlutamine improved the proliferation of T-cells in vitro, indicating its potential use as an adjunct therapy in immunocompromised patients .
  • Case Study on Muscle Recovery :
    Research indicated that athletes supplementing with glutamine derivatives like Fmoc-DMGlutamine experienced reduced muscle soreness and improved recovery times post-exercise due to enhanced protein synthesis and reduced muscle catabolism .

Q & A

Q. Critical Parameters :

  • Control reaction time and temperature to avoid epimerization.
  • Monitor by TLC and confirm via ¹H/¹³C NMR for stereochemical integrity .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms Fmoc group presence (δ 7.2–7.8 ppm, aromatic protons) and dimethylated glutamine (δ 2.8–3.1 ppm, N–CH₃). ¹³C NMR verifies carbonyl groups (Fmoc: ~155 ppm; glutamine: ~172 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₅H₂₉N₃O₅: calculated 467.21, observed 467.20) .
  • Melting Point Analysis : Sharp melting points (e.g., 215–223°C) indicate crystallinity and purity .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent Fmoc group cleavage .
  • Light Sensitivity : Protect from light to avoid photodegradation of the fluorenyl moiety .
  • Solubility : Dissolve in DMSO or DMF for long-term storage (-20°C), avoiding aqueous solutions to minimize hydrolysis .

Advanced Question: How can researchers design analogs of this compound to study structure-activity relationships (SAR) in peptide-based drug delivery?

Methodological Answer:

  • Side-Chain Modifications : Replace dimethyl groups with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on receptor binding. Synthesize analogs via Mitsunobu or reductive alkylation .
  • Backbone Alterations : Incorporate α,β-unsaturated esters (e.g., via Wittig reactions) to rigidity the peptide backbone and study conformational effects on affinity .
  • Biological Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics to target proteins (e.g., PDZ domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.